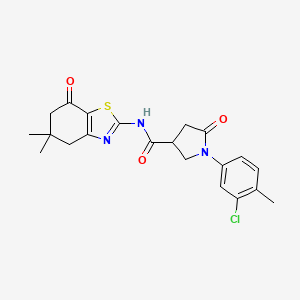![molecular formula C14H14ClN3O2S B11171989 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11171989.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and an oxolane carboxamide moiety. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties .
Métodos De Preparación
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antiviral activity and can be used in the development of antiviral drugs.
Industry: It can be used in the development of agricultural chemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like carbonic anhydrase, which is involved in various physiological processes. The compound’s antiviral activity may be attributed to its ability to interfere with viral replication by targeting viral enzymes or proteins .
Comparación Con Compuestos Similares
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}OXOLANE-2-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the oxolane carboxamide moiety.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: Contains an oxadiazole ring instead of a thiadiazole ring.
Indole derivatives: Different heterocyclic system but exhibits similar biological activities
Propiedades
Fórmula molecular |
C14H14ClN3O2S |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12-17-18-14(21-12)16-13(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19) |
Clave InChI |
KVUCOUVPFWSUGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Solubilidad |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171909.png)




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11171949.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11171957.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11171958.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11171960.png)
![3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11171963.png)
![4-fluoro-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171969.png)

![4-ethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171979.png)

